(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol hydrochloride
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Overview
Description
(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol hydrochloride is a synthetic isoquinoline alkaloid. This compound is known for its potential therapeutic properties, particularly in the field of anti-inflammatory and immunomodulatory research .
Preparation Methods
The synthesis of (7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol hydrochloride typically involves the reaction of 7-methoxy-1,2,3,4-tetrahydroisoquinoline with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the methoxy group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound has shown potential in modulating immune responses, making it a candidate for studying inflammatory processes.
Industry: It may be used in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of (7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol hydrochloride involves its interaction with various molecular targets and pathways. It has been shown to modulate cytokine production, particularly increasing the production of interferon-gamma (IFN-γ) while reducing levels of interleukins such as IL-4, IL-13, and IL-17 . This modulation of cytokine production leads to its anti-inflammatory and immunomodulatory effects.
Comparison with Similar Compounds
Similar compounds to (7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol hydrochloride include:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline:
2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol: Another synthetic isoquinoline alkaloid with anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern and its potent immunomodulatory effects, which are not as pronounced in some of the similar compounds .
Properties
CAS No. |
2731010-70-9 |
---|---|
Molecular Formula |
C11H16ClNO2 |
Molecular Weight |
229.7 |
Purity |
0 |
Origin of Product |
United States |
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